(-)-Myrtenyl acetate

Description

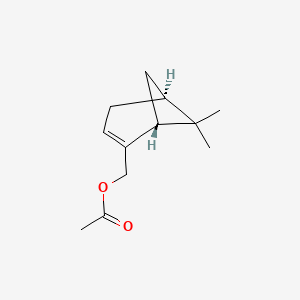

Structure

3D Structure

Properties

IUPAC Name |

[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-8(13)14-7-9-4-5-10-6-11(9)12(10,2)3/h4,10-11H,5-7H2,1-3H3/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKATZVAUANSCKN-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CCC2CC1C2(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=CC[C@H]2C[C@@H]1C2(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017397 | |

| Record name | (-)-Myrtenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36203-31-3 | |

| Record name | (-)-Myrtenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36203-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myrtenyl acetate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036203313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Myrtenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRTENYL ACETATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W7GD2GF45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of (-)-Myrtenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Myrtenyl acetate (B1210297) is a naturally occurring monoterpene ester found in a variety of essential oils. It is recognized for its characteristic herbaceous, floral, and pine-like aroma, which has led to its use in the flavor and fragrance industries. Beyond its sensory properties, (-)-myrtenyl acetate has garnered interest for its potential pharmacological activities, including anti-inflammatory, analgesic, and acetylcholinesterase inhibitory effects. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities and associated signaling pathways. The information is presented to support further research and development of this compound for therapeutic and other applications.

Chemical and Physical Properties

This compound, also known as (1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-methyl acetate, is a chiral molecule with the chemical formula C₁₂H₁₈O₂. Its properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl acetate | [1] |

| Molecular Formula | C₁₂H₁₈O₂ | [1] |

| Molecular Weight | 194.27 g/mol | [1] |

| CAS Number | 36203-31-3 | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Herbaceous, floral, fresh, woody, pine-like |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Density | 0.991 g/mL at 25 °C | |

| Boiling Point | 134-135 °C at 38 mmHg; 243 °C at 760 mmHg | |

| Flash Point | 98 °C (closed cup) | |

| Solubility | Soluble in alcohols and oils; Insoluble in water | |

| Refractive Index (n²⁰/D) | 1.472 | |

| Optical Rotation ([α]²⁰/D) | -47° (neat) | |

| LogP (Octanol/Water) | 2.542 | [2] |

Experimental Protocols

Synthesis of this compound from (-)-Myrtenol (B191924)

This protocol describes a standard esterification reaction to synthesize this compound from its corresponding alcohol, (-)-myrtenol, using acetic anhydride (B1165640) and pyridine (B92270).

Materials:

-

(-)-Myrtenol

-

Acetic anhydride

-

Pyridine

-

Anhydrous dichloromethane (B109758) (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve (-)-myrtenol (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution in an ice bath and add pyridine (2.0 equivalents) with stirring.

-

Slowly add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench it by slowly adding water.

-

Transfer the mixture to a separatory funnel and dilute with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl to remove pyridine, saturated NaHCO₃ solution to neutralize excess acid, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification by Vacuum Fractional Distillation

Purification of the crude product can be achieved by vacuum fractional distillation to separate the desired ester from unreacted starting materials and byproducts.[2][3]

Equipment:

-

Fractional distillation apparatus with a Vigreux or packed column

-

Heating mantle

-

Vacuum pump and gauge

-

Collection flasks

Procedure:

-

Set up the fractional distillation apparatus and ensure all joints are properly sealed for vacuum.

-

Place the crude this compound in the distillation flask.

-

Gradually apply vacuum to the system, aiming for a pressure of around 10-40 mmHg.[4]

-

Begin heating the distillation flask gently.

-

Collect the fractions that distill at the expected boiling point of this compound under the applied vacuum (e.g., 134-135 °C at 38 mmHg).

-

Monitor the purity of the collected fractions using Gas Chromatography (GC).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard method for the identification and quantification of this compound in essential oils and reaction mixtures.[5][6]

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or similar

-

Mass Spectrometer: Agilent 5977A MSD or similar

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[7]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 1:30 split ratio)[5]

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 5 minutes

-

Ramp 1: Increase to 180 °C at 3 °C/min

-

Ramp 2: Increase to 280 °C at 20 °C/min, hold for 10 minutes[5]

-

-

MSD Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Scan Range: m/z 30-500

Sample Preparation:

-

Dilute the sample containing this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration.

Spectroscopic Data

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of myrtenyl acetate is characterized by a molecular ion peak (M⁺) at m/z 194 and several fragment ions. The NIST WebBook provides a reference mass spectrum for myrtenyl acetate.[8]

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[9][10][11]

-

~2900-3000 cm⁻¹: C-H stretching of alkane and alkene groups.

-

~1740 cm⁻¹: Strong C=O stretching of the ester group.

-

~1640 cm⁻¹: C=C stretching of the alkene.

-

~1230 cm⁻¹: C-O stretching of the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed structural information. Based on the structure and data for similar compounds, the following key signals are expected in CDCl₃.[12][13][14]

-

¹H NMR:

-

Singlet around 2.0-2.1 ppm (3H, acetate methyl protons).

-

Signals for the methylene (B1212753) protons adjacent to the ester oxygen.

-

Signals for the olefinic proton.

-

Signals for the bridgehead and other aliphatic protons of the bicyclic system.

-

Singlets for the two gem-dimethyl groups.

-

-

¹³C NMR:

-

Signal around 171 ppm for the ester carbonyl carbon.

-

Signals in the olefinic region for the C=C bond.

-

Signal for the carbon of the methylene group attached to the ester oxygen.

-

A series of signals for the carbons of the bicyclic ring system.

-

Signal around 21 ppm for the acetate methyl carbon.

-

Biological Activities and Signaling Pathways

This compound is a member of the monoterpenoid class of compounds, which are known to exhibit a range of biological activities.

Anti-inflammatory Activity and NF-κB Signaling Pathway

Many terpenoids, including monoterpenes, have demonstrated anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16][17] The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Terpenoids can interfere with this pathway at various points, such as by inhibiting IκB phosphorylation or blocking the nuclear translocation of NF-κB.[18]

Acetylcholinesterase (AChE) Inhibition

Several monoterpenoids have been identified as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[19] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease. Terpenoids can act as competitive or mixed-type inhibitors, binding to the active site or allosteric sites of the enzyme.[20] The active site of AChE contains a catalytic triad (B1167595) and a peripheral anionic site, both of which can be targets for inhibitors.[21][22]

Synthesis and Purification Workflow

The overall process for obtaining pure this compound involves synthesis followed by a series of workup and purification steps.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

-

Handling: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth. Do not induce vomiting. In all cases of exposure, seek medical attention if symptoms persist.

-

Conclusion

This compound is a monoterpene ester with well-defined chemical and physical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. The growing body of evidence for its biological activities, particularly its anti-inflammatory and acetylcholinesterase inhibitory properties, suggests its potential for further investigation in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this promising natural compound.

References

- 1. Myrtenyl acetate | C12H18O2 | CID 11435490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. floraandfona.org.in [floraandfona.org.in]

- 6. researchgate.net [researchgate.net]

- 7. Myrtenyl acetate [webbook.nist.gov]

- 8. Myrtenyl acetate [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. bmse000534 (1R)-(-)-myrtenal at BMRB [bmrb.io]

- 15. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

(-)-Myrtenyl Acetate: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Myrtenyl acetate (B1210297) is a bicyclic monoterpenoid ester recognized for its characteristic fresh, woody, and pine-like fragrance. Beyond its aromatic profile, this natural compound has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and sedative effects. This technical guide provides an in-depth overview of the natural sources, quantitative occurrence, and analytical methodologies for (-)-myrtenyl acetate, aimed at supporting research and development endeavors.

Natural Sources and Occurrence

This compound is found in the essential oils of a variety of plant species. The most significant sources include common myrtle (Myrtus communis) and valerian (Valeriana officinalis). It is also found in other plants such as buchu, peppermint, juniper, chamomile, citrus fruits, ginger, thyme, and the resin of the Canary tree (Canarium indicum). The concentration of this compound can vary considerably depending on the plant's geographic origin, harvest time, and the specific part of the plant used for extraction.

Quantitative Data of this compound in Natural Sources

The following table summarizes the quantitative data on the occurrence of this compound in various natural sources as reported in scientific literature.

| Plant Species | Plant Part | Extraction Method | Analytical Method | Concentration of this compound (%) | Reference(s) |

| Myrtus communis | Leaves | Hydrodistillation | GC-MS | 5.4 - 21.6 | [1] |

| Myrtus communis | Leaves | Hydrodistillation | GC-MS | 24.12 | [2][3] |

| Myrtus communis | Leaves | Hydrodistillation | GC-MS | 32.90 - 35.90 | [4] |

| Myrtus communis | Leaves | Hydrodistillation | GC-MS | 57.58 | [4] |

| Myrtus communis | Berries (White) | Hydrodistillation | GC-MS | 20.3 | [5] |

| Myrtus communis | Berries | Hydrodistillation | GC-MS | 6.6 | [5] |

| Myrtus communis | Fruit | Hydrodistillation | GC-MS | 12.2 - 33.2 | [5] |

| Myrtus communis | Unripe Fruit | Hydrodistillation | GC-MS | 33.0 | [4] |

| Myrtus communis | Ripe Fruit | Hydrodistillation | GC-MS | 0.1 | [4] |

| Valeriana officinalis | Root | Hydrodistillation | GC-MS | 2.0 - 7.2 | [6][7] |

| Valeriana officinalis | Root | Hydrodistillation | GC-MS | 3.90 | [8] |

| Valeriana officinalis | Root | Hydrodistillation | GC-MS | 3.38 - 6.77 | [9] |

| Canarium indicum | Sap/Resin | Not Specified | GC-MS | Present (qualitative) | [10] |

Experimental Protocols

Extraction of Essential Oil via Hydrodistillation

This protocol describes a general method for the extraction of essential oils from plant material, such as the leaves of Myrtus communis, using a Clevenger-type apparatus.

Materials:

-

Fresh or dried plant material (e.g., myrtle leaves)

-

Distilled water

-

Clevenger-type hydrodistillation apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Collecting vessel

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Plant Material: Weigh a known quantity of the plant material. If using fresh leaves, they can be used whole or coarsely chopped. Dried material may be used as is or lightly ground to increase surface area.

-

Apparatus Setup: Place the plant material into the round-bottom flask of the Clevenger apparatus. Add a sufficient volume of distilled water to cover the material completely.

-

Distillation: Attach the flask to the Clevenger apparatus and the condenser. Begin heating the flask using the heating mantle. The water will boil and the steam will pass through the plant material, volatilizing the essential oils.

-

Condensation and Collection: The steam and essential oil vapor mixture will travel into the condenser, where it will cool and condense back into a liquid. The condensate flows into the collection tube of the Clevenger apparatus. As the essential oil is typically less dense than water, it will form a layer on top of the hydrosol (distilled water).

-

Extraction Duration: Continue the hydrodistillation for a period of 2 to 4 hours, or until there is no further increase in the volume of collected essential oil.

-

Oil Separation and Drying: Carefully collect the separated essential oil layer. To remove any residual water, add a small amount of anhydrous sodium sulfate, allow it to stand for a few minutes, and then decant or filter the dried oil.

-

Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C to prevent degradation.[11]

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general procedure for the qualitative and quantitative analysis of this compound in essential oil samples.

Materials and Equipment:

-

Essential oil sample

-

Volatile solvent (e.g., hexane, dichloromethane)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5)

-

Helium (carrier gas)

-

Autosampler or manual syringe

-

Data acquisition and processing software with a mass spectral library (e.g., NIST)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the essential oil sample in a suitable volatile solvent (e.g., 1 µL of oil in 1 mL of hexane).

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to 250°C. A split injection mode is typically used to prevent column overloading.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 60°C) and gradually increases to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min). This allows for the separation of compounds with different boiling points.

-

Mass Spectrometer: The MS is typically operated in electron ionization (EI) mode at 70 eV. The mass range is set to scan from approximately 40 to 500 amu.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: The GC separates the individual components of the essential oil based on their volatility and interaction with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is fragmented and detected. The instrument's software records the retention time and the mass spectrum of each component.

-

Component Identification: The identification of this compound is achieved by comparing its recorded mass spectrum with the spectra available in the mass spectral library (e.g., NIST). The retention index can also be used for confirmation by comparing it with literature values.

-

Quantification: The relative percentage of this compound in the essential oil is determined by integrating the peak area of the compound in the chromatogram and expressing it as a percentage of the total peak area of all identified compounds.[2][12][13]

Biological Activities and Potential Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, the known biological activities of its precursor, myrtenol, and other related monoterpenes provide insights into its potential mechanisms of action.

Potential Anti-Inflammatory Signaling Pathway

Myrtenol has been shown to exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It is plausible that this compound shares similar mechanisms. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

Figure 1: Potential anti-inflammatory mechanism of this compound via the NF-κB pathway.

Potential Sedative/Anxiolytic Signaling Pathway

The sedative and anxiolytic properties of some monoterpenes are thought to be mediated through the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.

Figure 2: Postulated mechanism of sedative action of this compound at the GABA-A receptor.

Biosynthesis of this compound

This compound is a monoterpene, a class of secondary metabolites synthesized in plants through the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids.

Figure 3: Biosynthetic pathway of this compound from primary metabolites.

Conclusion

This compound is a naturally occurring monoterpenoid with significant presence in the essential oils of Myrtus communis and Valeriana officinalis. Its isolation and quantification are reliably achieved through hydrodistillation followed by GC-MS analysis. While further research is needed to fully elucidate its specific molecular mechanisms, the known anti-inflammatory and sedative properties of related compounds suggest potential interactions with the NF-κB and GABAergic signaling pathways. This guide provides a foundational resource for scientists and researchers to further explore the therapeutic potential of this compound.

References

- 1. Essential Oil of Myrtus communis L. as a Potential Antioxidant and Antimutagenic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromatography-mass spectrometric study of the chemical composition of Myrtus communis L. leaf essential oil | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Composition of Myrtle (Myrtus communis L.) Berries Essential Oils as Observed in a Collection of Genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. mail.meddocsonline.org [mail.meddocsonline.org]

- 10. jpacr.ub.ac.id [jpacr.ub.ac.id]

- 11. mdpi.com [mdpi.com]

- 12. areme.co.jp [areme.co.jp]

- 13. scitepress.org [scitepress.org]

Biological Activities of (-)-Myrtenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Myrtenyl acetate (B1210297), a monoterpene ester found in various essential oils, notably from the Myrtus genus, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the biological activities of (-)-myrtenyl acetate, with a focus on its anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a resource for researchers and professionals in the field of drug discovery and development. While data on the pure compound is limited, this guide consolidates findings from studies on essential oils rich in this compound to provide a foundational understanding of its potential biological activities.

Introduction

This compound is a bicyclic monoterpenoid and a significant constituent of the essential oil of Myrtle (Myrtus communis L.). It is recognized for its characteristic pleasant aroma and is used in the fragrance and food industries. Beyond its aromatic properties, emerging research suggests that this compound possesses a range of biological activities that are of therapeutic interest. This guide will delve into the scientific evidence supporting these activities.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of essential oils containing this compound. It is important to note that the biological effects of essential oils are the result of the synergistic or antagonistic interactions of their various components. Therefore, the activities listed below cannot be solely attributed to this compound.

Table 1: Antioxidant Activity of Essential Oils Containing this compound

| Essential Oil Source | This compound Content (%) | Assay | IC50 Value | Reference |

| Myrtus communis L. (Montenegro, Sample 1) | 21.6 | DPPH | 6.24 mg/mL | [1][2] |

| Myrtus communis L. (Montenegro, Sample 2) | 5.4 | DPPH | 5.99 mg/mL | [1][2] |

| Myrtus communis L. (Turkey) | 21.42 - 22.26 | DPPH | Not specified, but showed dose-dependent activity | [3] |

| Myrtus communis L. Leaf Extract (Algeria) | Not specified | H2O2 | 17.81 ± 3.67 µg/mL | [4] |

DPPH: 2,2-diphenyl-1-picrylhydrazyl; H2O2: Hydrogen Peroxide Scavenging Assay.

Table 2: Antimicrobial Activity of Essential Oils and Related Compounds

| Essential Oil/Compound | Target Microorganism | Assay | MIC Value | Reference |

| Tea Tree Oil (contains Terpinen-4-ol, related monoterpenoid) | Escherichia coli | Broth Microdilution | 0.03% (v/v) | [5] |

| Tea Tree Oil (contains Terpinen-4-ol, related monoterpenoid) | Candida albicans | Broth Microdilution | 0.03% (v/v) | [5] |

| Vetiver Oil | Staphylococcus aureus | Broth Microdilution | 0.008% (v/v) | [5] |

| Lavender Oil (contains α-terpinyl acetate) | Staphylococcus aureus ATCC 25923 | Agar Well Diffusion | - | [6] |

| Lavender Oil (contains α-terpinyl acetate) | Escherichia coli ATCC 25922 | Agar Well Diffusion | - | [6] |

MIC: Minimum Inhibitory Concentration. Data for pure this compound is limited; therefore, data for essential oils with related monoterpenoids are presented for context.

Table 3: Anticancer Activity of Related Monoterpenes and Essential Oils

| Compound/Essential Oil | Cancer Cell Line | Assay | IC50 Value | Reference |

| Myrtenal (B1677600) | Caco-2 (Colon) | MTT | < 25 µM | Not specified in snippet |

| Myrtenal | A2780 (Ovarian) | MTT | < 50 µM | Not specified in snippet |

| Myrtenal | MCF-7 (Breast) | MTT | < 100 µM | Not specified in snippet |

| Myrtenal | LNCaP (Prostate) | MTT | > 50 µM | Not specified in snippet |

| Myrcia splendens Essential Oil | A549 (Lung) | MTT | < 20 µg/mL | [7] |

| Tagetes erecta Essential Oil | B16F10 (Melanoma) | XTT | 7.47 ± 1.08 µg/ml | [8] |

| Tagetes erecta Essential Oil | HT29 (Colon) | XTT | 6.93 ± 0.77 µg/ml | [8] |

IC50: Half-maximal inhibitory concentration. Data for pure this compound is limited; therefore, data for the related compound myrtenal and various essential oils are presented.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the context of evaluating the biological activities of natural compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a decrease in absorbance.

Protocol:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve the test compound (e.g., this compound) in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Control: A control well should contain 100 µL of DPPH solution and 100 µL of methanol. A blank well should contain 200 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The growth is assessed after incubation.

Protocol:

-

Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium to the desired starting concentration.

-

Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound in the broth medium.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no test compound) and a negative control (broth only).

-

Incubation: Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) is observed. The addition of a viability indicator like resazurin (B115843) can aid in the visualization of results.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

Calculation of Cell Viability: Cell viability is expressed as a percentage of the vehicle control. % Viability = (Absorbance_sample / Absorbance_control) x 100

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to evaluate the anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this edema indicates its anti-inflammatory potential.

Protocol:

-

Animals: Use adult male Wistar or Sprague-Dawley rats.

-

Grouping: Divide the animals into groups: a control group, a positive control group (treated with a standard anti-inflammatory drug like indomethacin), and test groups (treated with different doses of this compound).

-

Drug Administration: Administer the test compound or standard drug (usually intraperitoneally or orally) 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation of Edema and Inhibition:

-

The volume of edema is the difference in paw volume before and after carrageenan injection.

-

The percentage of inhibition of edema is calculated as follows: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

-

Signaling Pathways

The biological activities of natural compounds like this compound are often mediated through the modulation of key cellular signaling pathways. Based on the observed anti-inflammatory and anticancer activities of related compounds, the following pathways are likely to be involved.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

References

- 1. Essential Oil of Myrtus communis L. as a Potential Antioxidant and Antimutagenic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of essential oils and other plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxic activity of essential oil from Leaves of Myrcia splendens against A549 Lung Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

Olfactory Properties and Aroma Profile of (-)-Myrtenyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Myrtenyl acetate (B1210297) is a bicyclic monoterpene ester recognized for its significant contribution to the aroma of various essential oils. Its characteristic scent profile makes it a valuable ingredient in the fragrance and flavor industries. This technical guide provides a comprehensive overview of the olfactory properties, aroma profile, and relevant analytical methodologies for (-)-Myrtenyl acetate, tailored for a scientific audience.

Olfactory Properties and Aroma Profile

This compound possesses a complex and multifaceted aroma profile. It is primarily characterized by its fresh, woody, and pine-like notes, complemented by herbal and camphoraceous undertones. Additionally, a subtle fruity and floral character is often attributed to this molecule.

Qualitative Aroma Description

The aroma of this compound is consistently described in the literature with the following descriptors:

-

Primary Notes: Woody, Piney, Herbal, Camphoraceous

-

Secondary Notes: Fruity, Floral (Violet-like), Sweet, Spicy, Resinous[1][2][3][4][5]

This combination of scent characteristics allows this compound to impart a natural and refreshing quality to fragrance and flavor compositions. It is frequently utilized to enhance green, woody, and citrus accords in perfumery[1].

Quantitative Olfactory Data

A critical aspect of characterizing an aroma compound is its odor threshold, which is the lowest concentration of a substance that can be detected by the human sense of smell. Despite a comprehensive review of scientific literature, a specific odor detection threshold or Flavor Dilution (FD) factor for this compound could not be located. Such data is typically determined through sensory panel evaluations using techniques like Gas Chromatography-Olfactometry (GC-O) with Aroma Extract Dilution Analysis (AEDA). While a "Threshold of Concern" has been established for safety assessments, this value is based on toxicological considerations and does not represent a sensory threshold[6]. The recommended usage level in food applications ranges from 100 ppb to 50 ppm[5].

The following table summarizes the key olfactory and physicochemical properties of this compound.

| Property | Description | References |

| Aroma Profile | Woody, Piney, Herbal, Camphoraceous, Fruity, Floral | [1][2][3][4][5] |

| Natural Occurrence | Myrtle (Myrtus communis), Peppermint, Buchu | [5][7] |

| Molecular Formula | C₁₂H₁₈O₂ | [8] |

| Molecular Weight | 194.27 g/mol | [8] |

| CAS Number | 1079-01-2 | [8] |

Experimental Protocols: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique for the sensory analysis of volatile compounds. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. The following is a detailed methodology for the GC-O analysis of this compound, synthesized from established protocols for aroma compounds.

Objective

To identify and characterize the aroma profile of this compound in a sample matrix (e.g., essential oil, fragrance mixture) and to determine the relative odor intensity of the compound.

Materials and Equipment

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Olfactory Detection Port (ODP) or "sniff port"

-

Humidified air supply for the ODP

-

Fused silica (B1680970) capillary column (e.g., DB-5, DB-WAX)

-

High-purity helium as carrier gas

-

This compound standard (for identification)

-

Sample containing this compound

-

Appropriate solvents for sample dilution (e.g., ethanol, dichloromethane)

-

Syringes for sample injection

-

Trained sensory panelists (assessors)

Methodology

-

Sample Preparation:

-

Prepare a stock solution of the this compound standard in a suitable solvent.

-

Dilute the sample containing this compound to an appropriate concentration for GC analysis. For Aroma Extract Dilution Analysis (AEDA), a serial dilution of the sample is prepared (e.g., 1:2, 1:4, 1:8, etc.).

-

-

GC-MS/FID-O Instrumentation Setup:

-

Install a capillary column suitable for the analysis of monoterpenes. A non-polar column (e.g., DB-5) or a polar column (e.g., DB-WAX) can be used depending on the sample matrix.

-

Connect the column outlet to a splitter that divides the effluent between the chemical detector (MS or FID) and the ODP. A split ratio of 1:1 is common.

-

Set the GC oven temperature program. A typical program for monoterpene analysis starts at a low temperature (e.g., 40-60°C) and ramps up to a higher temperature (e.g., 220-250°C) at a rate of 3-10°C/min.

-

Set the injector and detector temperatures appropriately (e.g., 250°C).

-

Set the carrier gas flow rate (e.g., 1-2 mL/min).

-

Ensure a supply of humidified air to the ODP to prevent nasal dehydration of the panelists.

-

-

Data Acquisition:

-

Inject a known volume of the prepared sample into the GC.

-

Simultaneously, a trained panelist sniffs the effluent from the ODP.

-

The panelist records the retention time, duration, and a descriptor for each perceived odor.

-

The chemical detector (MS or FID) records the chromatogram.

-

-

Data Analysis:

-

Correlate the retention times of the perceived odors with the peaks on the chromatogram.

-

Identify the peak corresponding to this compound by comparing its retention time and mass spectrum (if using MS) with the standard.

-

For AEDA, the highest dilution at which the odor of this compound is still detectable is recorded as its Flavor Dilution (FD) factor. This provides a semi-quantitative measure of its odor potency.

-

Biosynthesis of this compound Precursor

This compound is biosynthetically derived from its corresponding alcohol, (-)-myrtenol. Myrtenol, in turn, is formed from the monoterpene (-)-α-pinene, a major constituent of many plant essential oils. The biosynthesis of α-pinene proceeds through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, leading to the formation of geranyl pyrophosphate (GPP). GPP is the universal precursor to all monoterpenes.

The following diagram illustrates the key steps in the biosynthesis of (-)-α-pinene, the precursor to (-)-myrtenol.

Caption: Biosynthesis of this compound from GPP.

Conclusion

This compound is a significant aroma compound with a desirable woody, pine-like, and herbal scent profile. While its qualitative olfactory characteristics are well-documented, a specific odor detection threshold remains to be established in the scientific literature. The detailed Gas Chromatography-Olfactometry protocol provided herein offers a robust methodology for the sensory analysis of this compound. Further research focusing on the determination of its odor threshold and Flavor Dilution factor would be valuable for a more complete quantitative understanding of its contribution to aroma. The elucidated biosynthetic pathway of its precursor provides essential context for researchers in natural product chemistry and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Resolving the smell of wood - identification of odour-active compounds in Scots pine (Pinus sylvestris L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. (1S,5R)-myrtenyl acetate, 1079-01-2 [thegoodscentscompany.com]

- 7. Essential Oil of Myrtus communis L. as a Potential Antioxidant and Antimutagenic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scent.vn [scent.vn]

An In-Depth Technical Guide on the Solubility of (-)-Myrtenyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

(-)-Myrtenyl acetate (B1210297) is a bicyclic monoterpenoid ester with applications in the fragrance and flavor industries.[1][2] A thorough understanding of its solubility in various organic solvents is critical for its extraction, purification, formulation, and quality control. This guide provides an overview of the known solubility characteristics of (-)-myrtenyl acetate, detailed experimental protocols for solubility determination, and logical workflows to assist researchers in this area.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. As a lipophilic ester, it is expected to be more soluble in nonpolar or moderately polar organic solvents than in polar solvents like water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O₂ | [1] |

| Molecular Weight | 194.27 g/mol | [1] |

| Appearance | Colorless mobile liquid | [2] |

| Density | 0.991 g/mL at 25 °C | [1] |

| Boiling Point | 134-135 °C at 38 mmHg | [1] |

| Flash Point | 98 °C (closed cup) | [1] |

| Refractive Index | n20/D 1.472 | [1] |

| Water Solubility | 26.12 mg/L at 25 °C (estimated) | [3] |

| logP (o/w) | 3.379 (estimated) | [3] |

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, qualitative descriptions and data for similar terpene derivatives provide valuable insights.

Table 2: Solubility of this compound and Structurally Related Terpenes

| Solvent | This compound | Other Terpene Derivatives (e.g., α-pinene, limonene) | Reference |

| Ethanol | Miscible at room temperature | Soluble | [2][4] |

| Propylene Glycol | Soluble | Soluble in ester essential oils | [2] |

| Triacetin | Soluble | Not specified | [2][4] |

| Chloroform | Highly Soluble (predicted) | Highly Soluble | [5] |

| 1,4-Dioxane | Highly Soluble (predicted) | Highly Soluble | [5] |

| Tetrahydrofuran (THF) | Highly Soluble (predicted) | Highly Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble (predicted) | Highly Soluble | [5] |

Note: The high solubility in chloroform, 1,4-dioxane, THF, and DMSO is based on the general solubility of synthesized biobased terpene derivatives.[5]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[6] This protocol can be adapted for this compound.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

3.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess of the solute should be visible to ensure saturation.[6]

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.[6]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solute to settle. Centrifugation can be used to facilitate this separation.[6]

-

Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[6][7]

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.[6]

-

Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method such as HPLC or GC.[6][7] A calibration curve should be prepared using standard solutions of this compound of known concentrations.

3.3. Calculation The solubility (S) is calculated using the following formula:

S (g/L) = C × DF

Where:

-

C is the concentration of the diluted solution determined from the calibration curve (g/L).

-

DF is the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Polarity: Following the "like dissolves like" principle, this compound, being a relatively nonpolar ester, will exhibit higher solubility in solvents with similar polarity.[8][9]

-

Temperature: The solubility of solids and liquids in liquid solvents generally increases with temperature.[8] However, the quantitative effect needs to be determined experimentally for each solvent system.

-

Solvent-Solute Interactions: Specific interactions such as hydrogen bonding (though this compound is a hydrogen bond acceptor) and van der Waals forces play a significant role.[10]

Conclusion

While comprehensive quantitative data on the solubility of this compound is sparse in public literature, its chemical nature as a lipophilic ester suggests high solubility in a range of nonpolar to moderately polar organic solvents. For drug development and formulation, precise solubility determination is crucial. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to generate reliable solubility data for their specific applications. This foundational data is essential for the successful formulation and application of this compound in various scientific and industrial fields.

References

- 1. This compound = 95 36203-31-3 [sigmaaldrich.com]

- 2. Myrtenyl acetate | C12H18O2 | CID 11435490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. myrtenyl acetate, 35670-93-0 [thegoodscentscompany.com]

- 4. scent.vn [scent.vn]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Impacts of Sample Preparation Methods on Solubility and Antilisterial Characteristics of Essential Oil Components in Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. saltise.ca [saltise.ca]

- 10. extractionmagazine.com [extractionmagazine.com]

Spectroscopic Profile of (-)-Myrtenyl Acetate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the bicyclic monoterpenoid, (-)-myrtenyl acetate (B1210297). The information detailed herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document presents a summary of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic data, alongside generalized experimental protocols for these analytical techniques.

Molecular and Physical Properties

(-)-Myrtenyl acetate, a naturally occurring ester, possesses the following fundamental properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.27 g/mol [1][2] |

| CAS Number | 1079-01-2[1] |

| Appearance | Colorless liquid with a pleasant, sweet-herbaceous odor[2][3] |

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound.

Mass Spectrometry (MS)

The electron ionization mass spectrum of myrtenyl acetate is characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern is consistent with the structure of a bicyclic monoterpene acetate.

Table 1: Key Mass Spectrometry Data for Myrtenyl Acetate

| m/z | Proposed Fragment | Relative Intensity |

| 194 | [M]⁺ (Molecular Ion) | Low |

| 134 | [M - CH₃COOH]⁺ | High |

| 119 | [C₉H₁₁]⁺ | Moderate |

| 93 | [C₇H₉]⁺ | High (Base Peak) |

| 43 | [CH₃CO]⁺ | High |

Data interpreted from the NIST Mass Spectrometry Data Center.[1]

Infrared (IR) Spectroscopy

The IR spectrum of myrtenyl acetate displays characteristic absorption bands that confirm the presence of an ester functional group and the hydrocarbon backbone.

Table 2: Characteristic Infrared Absorption Bands for Myrtenyl Acetate

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2950 - 2850 | C-H (Alkyl) | Stretch |

| ~1740 | C=O (Ester) | Stretch |

| ~1240 | C-O (Ester) | Stretch |

| ~1640 | C=C (Alkene) | Stretch |

Note: These are typical values for esters and terpenoids. Specific peak values for this compound may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Vinylic H | 5.0 - 5.5 | m |

| -CH₂-O- | 4.0 - 4.5 | m |

| Allylic H | 2.0 - 2.5 | m |

| -C(O)CH₃ | 1.9 - 2.1 | s |

| Bridgehead H | 1.8 - 2.2 | m |

| Ring CH₂ | 1.0 - 2.0 | m |

| Gem-dimethyl CH₃ | 0.8 - 1.3 | s |

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 170 - 172 |

| Vinylic C | 120 - 145 |

| -CH₂-O- | 65 - 70 |

| C(CH₃)₂ | 35 - 45 |

| Ring C | 20 - 50 |

| -C(O)CH₃ | 20 - 22 |

| Gem-dimethyl C | 20 - 30 |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like myrtenyl acetate.

-

Sample Preparation: Dilute the myrtenyl acetate sample in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate).

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5MS).[4]

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 3 °C/min) to a final temperature (e.g., 180 °C).[4]

-

Carrier Gas: Helium at a constant flow rate.[4]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Identify the peak corresponding to myrtenyl acetate based on its retention time. Analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: As myrtenyl acetate is a liquid, a neat spectrum can be obtained by placing a single drop of the pure liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty salt plates.

-

Place the sample-loaded salt plates in the spectrometer and acquire the sample spectrum.

-

The instrument's software will automatically subtract the background spectrum.

-

-

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in myrtenyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

Sample Preparation: Dissolve a few milligrams of myrtenyl acetate in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of all proton and carbon signals.

-

-

Data Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a pure compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

(-)-Myrtenyl acetate and its role as a plant volatile

An In-depth Technical Guide to (-)-Myrtenyl Acetate (B1210297) as a Plant Volatile

Introduction

(-)-Myrtenyl acetate is a bicyclic monoterpenoid ester, an organic compound naturally occurring in a variety of plants.[1] As a volatile organic compound (VOC), it plays a significant role in the chemical ecology of plants, mediating interactions with the surrounding environment. It is recognized by its characteristic fresh, woody, and pine-like fragrance with herbal and camphoraceous undertones.[2] This compound is a key component of the essential oils of numerous species, particularly within the Myrtaceae family.[3][4]

This technical guide provides a comprehensive overview of this compound, consolidating data on its physicochemical properties, natural occurrence, biosynthesis, and biological roles. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and visual representations of key processes to facilitate a deeper understanding of this important plant volatile.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[5] Its properties are summarized below, compiled from various chemical databases and suppliers.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₈O₂ | [6][7] |

| Molecular Weight | 194.27 g/mol | [6][8] |

| CAS Number | 36203-31-3 (for (-)-isomer) | [8] |

| Appearance | Colorless to pale yellow clear liquid | [5] |

| Odor Profile | Herbaceous, floral, pine-like, woody, with camphoraceous undertones | [2][8] |

| Boiling Point | 134-135 °C at 38 mmHg; 243.24 °C at 760 mmHg (est.) | [5][8] |

| Density | 0.991 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.472 | [8] |

| Optical Activity | [α]20/D -47°, neat | [8] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [5][8] |

| Solubility | Soluble in ethanol, triacetin, propylene; Water: 26.12 mg/L @ 25 °C (est.) | [5][7] |

| LogP (o/w) | 3.379 (est.) | [5] |

| Vapor Pressure | 0.032 mmHg @ 25.00 °C (est.) | [5] |

Natural Occurrence and Biosynthesis

Occurrence in the Plant Kingdom

This compound is a constituent of the essential oils of many plant species. Its concentration can vary significantly based on the plant's origin, developmental stage, and the specific part of the plant being analyzed (leaves, berries, etc.).[9]

| Plant Species | Family | Plant Part(s) | Concentration (% of Essential Oil) | Reference(s) |

| Myrtus communis (Myrtle) | Myrtaceae | Leaves | 6.6% - 24.8% | [9][10] |

| Myrtus communis (Myrtle) | Myrtaceae | Berries | 6.6% | [9] |

| Tanacetum vulgare (Tansy) | Asteraceae | Inflorescence | 0.5% - 3.8% | [11] |

| Agrimonia aitchisonii | Rosaceae | - | 3.14% - 4.6% | [12] |

| Artemisia annua | Asteraceae | - | Reported as present | [6] |

| Peppermint | Lamiaceae | - | Reported as present | [13] |

Biosynthesis Pathway

Myrtenyl acetate is a monoterpenoid derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal C5 precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are condensed to form geranyl pyrophosphate (GPP), the direct precursor to monoterpenes.

In plants, myrtenyl acetate biosynthesis is closely linked to α-pinene metabolism.[14] The bicyclic olefin α-pinene is hydroxylated to form myrtenol, which is then acetylated to yield myrtenyl acetate.[14]

Caption: Proposed biosynthetic pathway from Geranyl Pyrophosphate to this compound.

Role as a Plant Volatile

Ecological Role: Plant-Insect Interactions

Plant volatiles are crucial for mediating interactions with insects. These chemical signals can attract pollinators or repel herbivores. While specific behavioral responses of insects to pure this compound are not extensively detailed in the provided literature, its presence in floral and herbaceous scents suggests a role in the plant's chemical communication profile.[8][15] The detection of such volatiles by insects involves a sophisticated olfactory system.

The general mechanism of insect olfaction provides a framework for understanding how this compound is perceived. Volatiles enter pores on the insect's antennae, bind to receptors on olfactory receptor neurons (ORNs), and trigger a neural signal that is processed in the brain, leading to a behavioral response.[16][17]

Caption: Logical workflow of odorant perception in insects.

Biological Activity: Antimicrobial Properties

Essential oils rich in myrtenyl acetate, particularly from Myrtus communis, have demonstrated significant antimicrobial activity.[10][18] This activity is often attributed to the synergistic effects of the oil's various components, including myrtenyl acetate, 1,8-cineole, α-pinene, and linalool.[10] These oils have shown efficacy against both Gram-positive and Gram-negative bacteria and can inhibit the formation of biofilms, which are communities of microbes resistant to conventional treatments.[10]

For instance, M. communis essential oil was found to inhibit Staphylococcus aureus biofilm by 42.1% at a concentration of 0.4 mg/ml.[10] The essential oil and its primary constituents are considered potential agents against pathogenic species like E. coli, P. aeruginosa, L. monocytogenes, and S. aureus.[10]

Key Experimental Protocols

The study of this compound and other plant volatiles involves a standard set of experimental procedures for extraction, identification, and bioactivity assessment.

General Experimental Workflow

The overall process begins with the collection of plant material, followed by extraction of the essential oil, chemical analysis to determine its composition, and finally, biological assays to test for specific activities.

Caption: Standard experimental workflow from plant material to data analysis.

Protocol for Essential Oil Extraction

-

Method: Hydrodistillation using a Clevenger-type apparatus.[4]

-

Procedure:

-

Fresh or air-dried plant material (e.g., leaves) is collected and weighed.

-

The material is placed in a round-bottom flask with a sufficient volume of distilled water.

-

The flask is connected to a Clevenger apparatus and a condenser.

-

The water is heated to boiling, and the resulting steam carries the volatile oils from the plant material.

-

The steam and oil vapor mixture travels into the condenser, where it cools and liquefies.

-

The oil, being less dense than water, separates and collects in the calibrated tube of the Clevenger apparatus.

-

The distillation process is typically run for 3-4 hours or until no more oil is collected.

-

The collected oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed, dark vial at low temperatures (e.g., 4°C) until analysis.

-

Protocol for Chemical Analysis

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS).[4][10][19]

-

Procedure:

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., n-hexane). A standard mixture of n-alkanes (e.g., C8–C40) is prepared for the calculation of Retention Indices (RI).[19]

-

GC Separation: The diluted sample is injected into the GC system. The GC is equipped with a capillary column (e.g., ZB-5MS, HP-5MS). The oven temperature is programmed to increase gradually (e.g., starting at 60°C, ramping to 240°C) to separate the individual components of the oil based on their boiling points and polarity.[19]

-

MS Detection: As components elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and fragments them into a unique pattern based on their mass-to-charge ratio.

-

Component Identification: The resulting mass spectra are compared against spectral libraries (e.g., NIST, Wiley). Identification is confirmed by comparing the calculated Retention Index (RI) of the compound with literature values.[19]

-

Quantification: The relative percentage of each component is calculated based on the peak area in the total ion chromatogram (TIC).[19]

-

Protocol for Antimicrobial Activity (Microdilution Assay)

-

Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[10][20]

-

Procedure:

-

Preparation: A 96-well microtiter plate is used. Bacterial or fungal strains are cultured overnight and then diluted to a standard concentration (e.g., 0.5 McFarland standard).

-

Serial Dilution: The essential oil (or pure myrtenyl acetate) is serially diluted in a suitable broth medium directly in the wells of the microtiter plate.

-

Inoculation: A standardized volume of the microbial suspension is added to each well.

-

Controls: Positive (broth + microbes, no test compound) and negative (broth only) controls are included on each plate.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the test compound that visibly inhibits microbial growth. This can be assessed visually or by measuring absorbance with a plate reader.

-

Conclusion and Future Directions

This compound is a significant plant volatile with a well-defined chemical profile and a notable presence in the essential oils of commercially and medicinally important plants. Its role as a fragrance and flavor agent is well-established, and emerging research highlights its potential as an antimicrobial and antibiofilm agent.

While its biosynthesis from the monoterpene pathway is understood in principle, further research is needed to elucidate the specific enzymes and regulatory mechanisms involved. The most significant knowledge gap lies in its precise ecological functions. Future studies should focus on:

-

Behavioral Assays: Investigating the specific attractive or repellent effects of pure this compound on various insect species, including pollinators and herbivores.

-

Synergistic Effects: Quantifying the synergistic or antagonistic effects of this compound when combined with other major components of essential oils to better understand its contribution to overall bioactivity.

-

Mechanism of Action: Exploring the molecular mechanisms by which it exerts its antimicrobial effects, which could support its development as a novel therapeutic or preservative agent.

A deeper understanding of these areas will enhance the potential applications of this compound in agriculture, food science, and medicine.

References

- 1. contaminantdb.ca [contaminantdb.ca]

- 2. Myrtenyl Acetate | Natural Pine Floral Aroma Chemical Supplier [chemicalbull.com]

- 3. Explore the properties of myrtenyl acetate [landema.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. myrtenyl acetate, 35670-93-0 [thegoodscentscompany.com]

- 6. Myrtenyl acetate | C12H18O2 | CID 11435490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scent.vn [scent.vn]

- 8. This compound = 95 36203-31-3 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. Chemical composition, antibiofilm, cytotoxic, and anti-acetylcholinesterase activities of Myrtus communis L. leaves essential oil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. perfumerflavorist.com [perfumerflavorist.com]

- 14. Therapeutic Potential of Myrtenal and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (1S,5R)-myrtenyl acetate, 1079-01-2 [thegoodscentscompany.com]

- 16. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroethology of Olfactory-Guided Behavior and Its Potential Application in the Control of Harmful Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (-)-Myrtenyl Acetate: Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Myrtenyl acetate (B1210297), a bicyclic monoterpenoid ester, is a naturally occurring chiral molecule found in a variety of aromatic plants. Historically significant in the fragrance and flavor industries, it is now garnering attention for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, historical context, physicochemical properties, and biological activities of (-)-Myrtenyl acetate, with a focus on detailed experimental protocols and the underlying molecular mechanisms of its action.

Discovery and Historical Context

The historical significance of this compound is also tied to the work of the German essential oil company Schimmel & Co. (later Miltitz AG). Their semi-annual reports, published from the late 19th century onwards, were instrumental in disseminating scientific knowledge about the composition and properties of essential oils and their components to the burgeoning fragrance and flavor industries. These reports likely contained some of the earliest detailed descriptions of myrtenyl acetate's sensory characteristics and its presence in various botanical sources.

Initially valued for its pleasant, herbaceous, and somewhat fruity aroma, myrtenyl acetate became a component in perfumery and flavor compositions.[1] Its natural occurrence in plants with a long history of use in traditional medicine, such as myrtle, also hinted at potential biological activities, which have become the focus of modern scientific investigation.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₂ | [2] |

| Molecular Weight | 194.27 g/mol | [2] |

| CAS Number | 1079-01-2 | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 243.24 °C @ 760 mmHg (est.) | [3] |

| Specific Gravity | 0.98700 to 0.99600 @ 25 °C | [4] |

| Refractive Index | 1.47000 to 1.47700 @ 20 °C | [4] |

| Optical Rotation | -45.00 to -47.00 | [5] |

| Flash Point | 208 °F (97.8 °C) (est.) | [3] |

| Solubility | Soluble in water, 26.12 mg/L @ 25 °C (est.) | [3] |

| logP (o/w) | 3.379 (est.) | [3] |

Experimental Protocols

Isolation of this compound from Myrtus communis by Hydrodistillation

This protocol describes a typical laboratory-scale hydrodistillation for the extraction of essential oil rich in this compound from myrtle leaves.

Materials and Equipment: